2-Ethoxy-2-(3-fluorophenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-ethoxy-2-(3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO/c1-2-13-10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3 |
InChI Key |
ZNDHLHKBBHWILC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 2 Ethoxy 2 3 Fluorophenyl Ethanamine and Its Derivatives
Methodological Frameworks for SAR Studies
The investigation of Structure-Activity Relationships (SAR) for compounds like 2-Ethoxy-2-(3-fluorophenyl)ethanamine relies on a variety of methodological frameworks, ranging from traditional synthetic chemistry to advanced computational modeling. researchgate.netnih.gov These approaches aim to correlate the structural features of a molecule with its biological activity, providing a roadmap for the design of more potent and selective analogs.
A primary methodology is the systematic synthesis and biological evaluation of a series of related compounds. nih.gov By modifying specific parts of the lead compound, such as the substitution pattern on the phenyl ring or the nature of the alkoxy group, researchers can observe the resulting changes in activity. This empirical approach, while resource-intensive, provides direct evidence of the impact of structural modifications.
Complementing these experimental methods are in silico techniques, which have become indispensable in modern drug discovery. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational tool that seeks to establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.gov These models can then be used to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.
Molecular docking simulations offer another powerful in silico approach. By modeling the interaction of a ligand with its target receptor at the atomic level, docking studies can predict the binding affinity and orientation of a compound within the receptor's binding pocket. nih.gov This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved binding characteristics. Other computational methods, such as conformational analysis and the calculation of various molecular descriptors (e.g., lipophilicity, electronic properties), further contribute to a comprehensive SAR understanding.
Influence of Fluorine Substitution on Molecular Interactions and Potency
Positional Isomerism of Fluorine (e.g., meta- versus ortho-fluorophenyl)
The position of the fluorine atom on the phenyl ring is a critical determinant of a compound's pharmacological profile. Studies on related fluorinated phenethylamines have shown that positional isomers can exhibit significantly different activities. For instance, research on fluorinated 2-phenylethylamines has demonstrated that the energy landscape and conformational preferences of the molecule are influenced by the fluorine's location (ortho, meta, or para).
Electronic Property Modulation by Fluorine
Furthermore, the introduction of fluorine can block metabolic pathways, leading to an increased half-life and duration of action. By replacing a hydrogen atom with fluorine, a common site of metabolic oxidation can be protected, a strategy often used to enhance the bioavailability and efficacy of a drug.
Role of the Ethoxy Moiety in Modulating Biological Activity and Lipophilicity
The ethoxy group at the benzylic position of this compound is another key structural feature that significantly influences its pharmacological properties. This moiety contributes to both the steric bulk and the lipophilicity of the molecule, which are critical factors in determining its interaction with biological targets and its ability to cross the blood-brain barrier.
The size and shape of the ethoxy group can affect how the molecule fits into the binding pocket of a receptor. Compared to a smaller methoxy (B1213986) group or a simple hydroxyl group, the ethoxy group occupies a larger volume, which could either enhance or hinder binding depending on the specific topology of the receptor.
Lipophilicity, or the "greasiness" of a molecule, is a crucial parameter for CNS-active compounds as it influences their ability to penetrate the lipophilic environment of the blood-brain barrier. The ethoxy group generally increases the lipophilicity of a molecule compared to a hydroxyl or methoxy group. This enhanced lipophilicity can lead to better brain penetration and potentially higher potency. However, excessive lipophilicity can also lead to non-specific binding and other undesirable pharmacokinetic properties. Therefore, the ethoxy group represents a fine-tuning element in the design of these analogs, balancing the need for receptor affinity with the requirements for favorable drug-like properties.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) are critical determinants of a drug's biological activity. For flexible molecules like this compound, understanding the preferred conformations and the impact of stereoisomerism is essential for a complete SAR picture.
Conformational analysis of phenethylamine (B48288) derivatives has shown that they can adopt various shapes, and the biologically active conformation—the one that binds to the receptor—may not be the lowest energy conformation in solution. The presence of the ethoxy group and the fluorine atom will influence the rotational barriers around the single bonds in the ethylamine (B1201723) side chain, thereby affecting the conformational landscape of the molecule. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the potential energy surface and identify low-energy conformers that may be relevant for receptor binding.
Furthermore, the carbon atom bearing the ethoxy and phenyl groups is a chiral center, meaning that this compound can exist as two enantiomers (mirror-image isomers). It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities. One enantiomer may be significantly more potent than the other, or they may even have different pharmacological effects altogether. Therefore, the synthesis and biological evaluation of the individual enantiomers are crucial steps in the SAR investigation of this compound.
Rational Design of Analogs for Specific Pharmacological Targets
The insights gained from SAR studies provide the foundation for the rational design of new analogs with improved or novel pharmacological properties. nih.gov By understanding how different structural modifications affect activity, medicinal chemists can make targeted changes to the lead compound to enhance its potency, selectivity, or pharmacokinetic profile.
For example, based on the SAR of this compound, one could design analogs with different substituents on the phenyl ring to probe the electronic and steric requirements of the receptor. The size of the alkoxy group could also be varied (e.g., methoxy, propoxy) to optimize lipophilicity and binding interactions.
Furthermore, if the specific pharmacological target is known, structure-based drug design approaches can be employed. Using the three-dimensional structure of the target receptor, obtained through methods like X-ray crystallography or homology modeling, medicinal chemists can design molecules that fit precisely into the binding site and make optimal interactions. This approach has the potential to lead to the discovery of highly potent and selective ligands.
The following table provides a hypothetical framework for the rational design of analogs based on the SAR of this compound, targeting a generic CNS receptor.
| Analog | Modification | Rationale | Predicted Effect on Activity |
|---|---|---|---|
| 2-Methoxy-2-(3-fluorophenyl)ethanamine | Ethoxy to Methoxy | Decrease lipophilicity and steric bulk | Potentially altered potency and/or selectivity |
| 2-Ethoxy-2-(2-fluorophenyl)ethanamine | meta-Fluoro to ortho-Fluoro | Alter electronic and steric properties of the phenyl ring | Likely change in potency and receptor interaction profile |
| 2-Ethoxy-2-(4-fluorophenyl)ethanamine | meta-Fluoro to para-Fluoro | Alter electronic and steric properties of the phenyl ring | Likely change in potency and receptor interaction profile |
| (R)-2-Ethoxy-2-(3-fluorophenyl)ethanamine | Isolate R-enantiomer | Determine stereochemical preference of the receptor | Potentially higher potency than the racemate |
| (S)-2-Ethoxy-2-(3-fluorophenyl)ethanamine | Isolate S-enantiomer | Determine stereochemical preference of the receptor | Potentially lower potency or different activity profile |
In Vitro Pharmacological Profiling and Mechanistic Studies of 2 Ethoxy 2 3 Fluorophenyl Ethanamine Analogs
Receptor Binding Affinity and Selectivity Studies (e.g., alpha7 nAChRs, Dopamine (B1211576) Receptors)
No publicly available data exists on the receptor binding affinity or selectivity of 2-Ethoxy-2-(3-fluorophenyl)ethanamine for alpha7 nicotinic acetylcholine (B1216132) receptors (nAChRs), dopamine receptors, or any other receptors.
Determination of EC50 and Ki Values
There are no reported EC50 (half maximal effective concentration) or Ki (inhibition constant) values for this compound in the scientific literature.
Allosteric Modulation Investigations
No studies have been published investigating the potential allosteric modulatory effects of this compound on any receptor.
Enzyme Inhibition Assays
Information regarding the inhibitory activity of this compound against any enzyme is not available.
Investigation of Biological Pathways and Interactions as Chemical Probes
There are no research articles describing the use of this compound as a chemical probe to investigate biological pathways or interactions.
Cellular-Level Activity and Mechanisms (e.g., modulation of signaling cascades, cellular processes)
The effects of this compound on cellular-level activities, such as the modulation of signaling cascades or other cellular processes, have not been described in any published research.
No Publicly Available Research Found for this compound
A comprehensive search for computational chemistry and molecular modeling studies on the chemical compound this compound has yielded no publicly available research data. As a result, the detailed analysis requested in the article outline cannot be provided at this time.
Extensive searches of scholarly databases and scientific literature have found no specific studies detailing the quantum chemical calculations, Density Functional Theory (DFT) analyses, or molecular docking simulations for this compound. The generation of scientifically accurate and informative content for the specified sections and subsections is contingent upon the existence of such research.
The requested article structure, focusing on:
Computational Chemistry and Molecular Modeling of 2 Ethoxy 2 3 Fluorophenyl Ethanamine
Molecular Docking and Ligand-Target Interaction Prediction
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Further investigation into chemical databases did not provide the necessary computational data to populate the requested tables or to elaborate on the detailed research findings as instructed. Therefore, the article cannot be generated as per the user's specific and detailed request.
Advanced Computational Techniques for Molecular Properties (e.g., Natural Bond Orbital Analysis)
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in atoms and bonds. wikipedia.org It transforms the complex, delocalized molecular orbitals (MOs) of a molecule into a localized form that aligns with the familiar Lewis structure concepts of chemical bonding, including one-center (lone pairs) and two-center (bonds) electron densities. wikipedia.orguni-muenchen.de This approach provides a quantitative description of the bonding within a molecule, such as 2-Ethoxy-2-(3-fluorophenyl)ethanamine, by evaluating the underlying donor-acceptor or hyperconjugative interactions.
The core of NBO analysis involves examining the interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, such as antibonds). wikipedia.orguni-muenchen.de The energetic significance of these interactions is calculated using second-order perturbation theory, yielding a stabilization energy (E(2)) for each donor-acceptor interaction. researchgate.net A higher E(2) value indicates a more significant delocalization of electron density from the donor to the acceptor orbital, which stabilizes the molecule.
For this compound, NBO analysis would reveal key details about its electronic structure:
Polarity and Hybridization: It would quantify the polarity of key bonds, such as the C-F, C-O, and C-N bonds, by detailing the contribution of each atom's hybrid orbitals to the bond. uni-muenchen.de
Hyperconjugative Effects: The analysis would identify significant stabilizing interactions. For instance, the delocalization of electron density from the oxygen or nitrogen lone pairs (donors) into the antibonding orbitals (acceptors) of adjacent C-C or C-H bonds would be quantified. These interactions are crucial for understanding the molecule's conformational preferences and reactivity.
Intramolecular Interactions: The influence of the fluorine substituent on the phenyl ring's electronic properties and its interactions with the ethoxy and amine groups can be systematically studied.
The table below illustrates the type of data an NBO analysis would provide for the principal stabilizing interactions within the molecule.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ(C-C) | Data Not Available | Lone Pair -> Antibond |
| LP (N) | σ(C-H) | Data Not Available | Lone Pair -> Antibond |
| σ (C-H) | σ(C-F) | Data Not Available | Bond -> Antibond |
| σ (C-C)ring | π(C-C)ring | Data Not Available | Bond -> Antibond (Ring Delocalization) |
Note: The E(2) values are placeholders as specific computational results for this molecule are not publicly available. The table demonstrates the format and nature of findings from an NBO analysis.
Supramolecular Assembly Exploration (e.g., Hirshfeld Surface Analysis, Void Analysis)
For a molecule containing hydrogen, oxygen, nitrogen, and fluorine atoms, several types of intermolecular contacts are expected to be significant. Analysis of structurally related compounds reveals that the most important contributions to crystal packing often come from hydrogen-bond interactions and van der Waals forces. nih.govnih.gov The Hirshfeld surface is often visualized using a normalized contact distance (dnorm), where red spots highlight regions of significant intermolecular contact, such as hydrogen bonding. nih.gov
A quantitative breakdown of the Hirshfeld surface is presented as a 2D fingerprint plot, summarizing the percentage contribution of each interaction type to the total surface area. For a molecule like this compound, the expected interactions would include:
H···H Contacts: Typically the most abundant interaction, representing van der Waals forces. nih.govnih.gov
O···H/H···O Contacts: Indicative of hydrogen bonding between the ethoxy oxygen or amine group and hydrogen atoms on neighboring molecules. nih.gov
F···H/H···F Contacts: Weak hydrogen bonds involving the fluorine atom. nih.gov
The table below summarizes the typical percentage contributions of various intermolecular contacts found in the crystal structures of similar fluorinated organic molecules, as determined by Hirshfeld surface analysis.
| Intermolecular Contact Type | Typical Percentage Contribution | Governing Force |
|---|---|---|
| H···H | ~45-55% | van der Waals |
| O···H / H···O | ~20-30% | Hydrogen Bonding |
| C···H / H···C | ~10-15% | van der Waals |
| F···H / H···F | ~5-10% | Weak Hydrogen Bonding |
Note: The percentage values are representative based on published data for structurally analogous compounds and are not specific experimental results for this compound. nih.govnih.gov
Void Analysis complements Hirshfeld analysis by calculating the empty spaces or cavities within the crystal lattice. These voids can influence the packing efficiency and density of the crystal. For this molecule, void analysis would quantify the volume and shape of any unoccupied space, which is critical for understanding the material's physical properties and stability.
DNA Interaction Studies (general relevance to compound class)
The primary biological activity of the phenethylamine (B48288) class of compounds is typically associated with interactions with protein targets, such as G-protein coupled receptors (GPCRs) and monoamine transporters, rather than direct interaction with nucleic acids like DNA. researchgate.netnih.gov For example, many fluorinated phenethylamines are known to bind to serotonin (B10506) and trace amine-associated receptors (TAARs). researchgate.net The introduction of fluorine into the phenethylamine structure is a common medicinal chemistry strategy used to modify metabolic stability, lipophilicity, and binding affinity to these protein targets. researchgate.netnih.gov
While direct DNA intercalation or groove binding is not the characteristic mechanism of action for most phenethylamines, certain modified derivatives have been designed to target nucleic acid-related processes. A notable example is the development of phenethyl-thiourea compounds that were specifically designed as inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov This enzyme is critical for the reverse transcription of the viral RNA genome into DNA, a key step in the lifecycle of HIV. nih.gov The inhibitory action of these compounds relies on their ability to bind to the enzyme, thereby interfering with the DNA synthesis process.
Therefore, while this compound itself is not expected to be a primary DNA-binding agent, its core chemical scaffold (phenethylamine) can be incorporated into more complex structures designed to interact with enzymes that process DNA. The relevance of DNA interaction studies for this compound class is thus more indirect, focusing on enzymes involved in nucleic acid metabolism rather than direct binding to the DNA duplex.
| Compound Class | Primary Molecular Target(s) | Mechanism of Action |
|---|---|---|
| Phenethylamines | Serotonin Receptors, Dopamine (B1211576)/Norepinephrine Transporters, TAAR1 | Receptor Agonism/Antagonism, Reuptake Inhibition researchgate.netnih.govmdpi.com |
| Phenethyl-thiourea Derivatives | HIV-1 Reverse Transcriptase | Enzyme Inhibition nih.gov |
| Classic Intercalators (e.g., Doxorubicin) | DNA Duplex | Insertion between base pairs, disruption of DNA replication |
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Characterization
Spectroscopic methods are indispensable for determining the molecular structure of a compound.
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy
NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of 2-Ethoxy-2-(3-fluorophenyl)ethanamine.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the ether and amine groups, the methylene (B1212753) protons of the ethoxy group, the protons of the ethylamine (B1201723) moiety, and the amine protons. The coupling of the fluorine atom to the aromatic protons would result in characteristic splitting patterns.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atoms attached to the fluorine and the oxygen of the ethoxy group would exhibit characteristic chemical shifts.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 7.4 | m |
| CH-O | 4.2 - 4.5 | t |
| CH₂-N | 2.8 - 3.1 | m |
| O-CH₂-CH₃ | 3.5 - 3.8 | q |
| NH₂ | 1.5 - 2.5 | br s |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-F | 161 - 164 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C | 113 - 131 |
| C-O | 78 - 82 |
| C-N | 45 - 50 |
| O-CH₂ | 63 - 67 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands.
Predicted FTIR Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-O stretch (ether) | 1050 - 1150 |
Mass Spectrometry (EI-MS, ESMS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Electron Ionization-Mass Spectrometry (EI-MS): This technique would likely lead to extensive fragmentation of the molecule, with characteristic fragments arising from the cleavage of the C-C bond adjacent to the amine and the loss of the ethoxy group.
Electrospray Mass Spectrometry (ESMS): This softer ionization technique would be expected to show a prominent protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 184.1132 |
| [M-CH₃CH₂O]⁺ | 138.0764 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the compound from impurities and for monitoring the progress of a reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It would be an ideal method for monitoring the synthesis of this compound and for assessing its purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) would likely provide good separation. The mass spectrometer would allow for the specific detection of the target compound and any impurities.
Preparative Chromatography for Compound Isolation and Purification
Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of target compounds from complex mixtures, such as those resulting from a chemical synthesis. warwick.ac.uk Given that this compound possesses a chiral center, the separation of its enantiomers is a critical step, as different enantiomers may exhibit distinct biological activities. nih.gov Chiral preparative HPLC is the method of choice for this purpose.
The separation is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.gov For the separation of amines, the mobile phase composition is crucial. It often consists of a mixture of an alkane, such as heptane (B126788) or hexane, and an alcohol, like isopropanol (B130326) or ethanol, to modulate the polarity and achieve optimal separation. nih.gov Furthermore, the addition of a small amount of an acidic modifier, such as methanesulfonic acid (MSA), can significantly improve peak shape and resolution for basic compounds like ethanamines by forming ion pairs and minimizing tailing. nih.gov
In a hypothetical preparative HPLC protocol for the resolution of racemic this compound, a system equipped with a UV detector would be employed to monitor the elution of the compounds. The choice of a suitable chiral column is paramount, and a column such as a CHIRAL ART Cellulose-C could be effective. ymc.co.jp For separations where the resolution between the enantiomers is challenging, a recycling HPLC system can be employed. This technique enhances the effective column length by repeatedly passing the sample through the column, thereby improving separation without the need for excessively long columns or multiple systems. ymc.co.jp
The following table illustrates a potential set of parameters for the preparative chiral HPLC separation of the enantiomers of this compound.
Table 1: Illustrative Preparative Chiral HPLC Parameters for the Resolution of this compound
| Parameter | Value/Condition |
|---|---|
| Instrumentation | Preparative HPLC system with UV detector |
| Column | CHIRAL ART Cellulose-C (or similar polysaccharide-based chiral column) |
| Mobile Phase | Heptane/Isopropanol (e.g., 80:20, v/v) with 0.1% Methanesulfonic Acid |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 mL of a 10 mg/mL solution in mobile phase |
| Temperature | Ambient |
| Outcome | Separation of (R)- and (S)-2-Ethoxy-2-(3-fluorophenyl)ethanamine |
X-ray Diffraction for Solid-State Structure Elucidation
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. acs.org For a chiral compound like this compound, XRD can unambiguously establish the absolute configuration of a separated enantiomer, provided a suitable crystalline derivative is formed.
The initial step involves the growth of a high-quality single crystal of one of the purified enantiomers, often as a salt with a chiral resolving agent or another suitable counter-ion. nih.gov The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Below is a hypothetical table of crystallographic data for an enantiomer of this compound hydrochloride.
Table 2: Hypothetical Crystallographic Data for (S)-2-Ethoxy-2-(3-fluorophenyl)ethanamine Hydrochloride
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₅ClFNO⁺ |
| Formula Weight | 219.68 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 10.7 Å, c = 18.2 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 1186.9 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.228 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. velp.com This is crucial for verifying the empirical formula of a newly synthesized molecule and assessing its purity. unipd.it For an organofluorine compound like this compound, the analysis would typically focus on carbon (C), hydrogen (H), and nitrogen (N), with fluorine (F) being determined by a specialized method.
The determination of C, H, and N is generally performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in a high-oxygen environment. velp.com The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
The analysis of fluorine in organic compounds requires specific methods, such as combustion in the presence of a fluorine-absorbing agent followed by ion chromatography. proquest.com The comparison between the experimentally determined elemental composition and the theoretically calculated values for the proposed molecular formula provides strong evidence for the compound's identity and purity.
The following table presents the theoretical and hypothetical experimental results for the elemental analysis of this compound.
Table 3: Elemental Analysis Data for this compound (C₁₀H₁₄FNO)
| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |
|---|---|---|
| Carbon (C) | 65.55% | 65.51% |
| Hydrogen (H) | 7.70% | 7.75% |
| Fluorine (F) | 10.37% | 10.31% |
| Nitrogen (N) | 7.64% | 7.61% |
| Oxygen (O) | 8.73% | Not Determined |
Applications in Chemical Biology and Medicinal Chemistry Development
Utilization as a Building Block in Complex Organic Synthesis
The molecular architecture of 2-Ethoxy-2-(3-fluorophenyl)ethanamine makes it an attractive starting material or intermediate in the synthesis of more complex molecular entities. The primary amine provides a reactive handle for a wide array of chemical transformations, including amidation, alkylation, and the formation of various heterocyclic structures. The presence of the 3-fluorophenyl group can influence the reactivity and conformational preferences of the molecule, while the ethoxy group can modulate its solubility and pharmacokinetic properties.
While direct examples of the use of this compound in complex natural product synthesis are not extensively documented in publicly available literature, the utility of structurally related 2-alkoxyphenoxy ethylamines as key intermediates is well-established. For instance, 2-(2-ethoxyphenoxy)ethylamine is a crucial building block in the synthesis of several active pharmaceutical ingredients. google.com This highlights the potential of analogous structures like this compound to serve as valuable synthons in multi-step synthetic campaigns.
The synthesis of complex molecules often relies on the strategic use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. The amine group of this compound can be readily protected and deprotected using standard methodologies, further enhancing its utility as a versatile building block in organic synthesis. google.com
Role in the Development of Novel Therapeutic Agents (Research-oriented, non-clinical)
The 2-phenethylamine scaffold is a privileged motif in medicinal chemistry, forming the core of many endogenous neurotransmitters and synthetic drugs. nih.gov The introduction of a fluorine atom at the meta-position of the phenyl ring, as seen in this compound, can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.
A notable example of the successful incorporation of related structural motifs in a therapeutic agent is the potent and selective Met kinase inhibitor, BMS-777607. This compound, which has entered phase I clinical trials, features a 3-fluorophenyl group and an ethoxy substituent, demonstrating the therapeutic potential of these functionalities in targeting protein kinases. nih.gov The development of BMS-777607 involved the strategic substitution of a pyridine (B92270) ring to enhance enzyme potency and the introduction of an ethoxy group on a pyridone ring to improve aqueous solubility and kinase selectivity. nih.gov
The research into derivatives of 2-aminothiazole (B372263), which can be synthesized from precursors like this compound, has also yielded compounds with promising biological activities, including anticancer effects. nih.govmdpi.com These studies underscore the value of the this compound scaffold as a starting point for the discovery of new therapeutic agents targeting a range of diseases.
Table 1: Examples of Biologically Active Compounds with Related Structural Motifs
| Compound Class | Therapeutic Target/Activity | Key Structural Features | Reference(s) |
| Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides | Met kinase inhibition (Anticancer) | 3-Fluorophenyl, Ethoxy group | nih.gov |
| 2-Aminothiazole derivatives | Anticancer, Antimicrobial | 2-Aminothiazole core | nih.govmdpi.com |
| 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives | Atypical Antipsychotic Activity | Benzothiazole, Ethoxy linker | researchgate.net |
Exploration as Chemical Probes for Studying Biological Systems and Pathways
Chemical probes are essential tools for dissecting complex biological processes. The unique properties of this compound, particularly the presence of a fluorine atom, suggest its potential utility in the development of such probes. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI). rsc.org Small molecules containing fluorine can be used as ¹⁹F NMR or MRI probes to study biological systems, as the ¹⁹F signal is typically absent in native biological environments. rsc.orgnih.gov
While the direct application of this compound as a chemical probe has not been reported, its structure lends itself to such development. The amine functionality can be used to attach fluorophores or other reporter groups, creating probes for fluorescence imaging. nih.govrsc.org Pyrene-based fluorescent probes, for instance, are widely used due to their high quantum yield and cell permeability. researchgate.net The 3-fluorophenyl group of this compound could potentially be exploited for ¹⁹F NMR-based studies of protein-ligand interactions or for in vivo imaging applications.
The design of fluorescent probes often involves the protection and deprotection of key functional groups to modulate fluorescence. rsc.org The amine group of this compound could be incorporated into such a system, where its interaction with a biological target could lead to a change in fluorescence, allowing for the visualization of biological events in real-time.
Precursor for the Synthesis of Advanced Derivatives and Scaffolds with Modified Bioactivity
The chemical scaffold of this compound is a fertile ground for the synthesis of advanced derivatives with tailored biological activities. The primary amine serves as a versatile anchor point for the introduction of a wide variety of substituents and for the construction of more complex molecular architectures.
Research into the synthesis of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives has shown that the incorporation of an ethoxy linker and a hydrazone moiety can lead to potent antiamoebic agents. nih.gov This demonstrates how the core structure of an ethoxy-containing amine can be elaborated to generate compounds with specific therapeutic effects.
Furthermore, the synthesis of 2-aminothiazole-based compounds has been extensively explored, yielding derivatives with a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com The synthetic routes to these compounds often involve the reaction of a ketone or an α-bromo ketone with thiourea (B124793) or a substituted thiourea. A precursor like this compound could be chemically modified to an appropriate ketone to access a library of novel 2-aminothiazole derivatives. The diversity of substituents that can be introduced onto the thiazole (B1198619) ring and the amine functionality allows for the fine-tuning of the biological activity of the resulting compounds.
Emerging Research Perspectives and Future Directions
Novel Synthetic Strategies for Enhanced Efficiency, Selectivity, and Sustainability
The synthesis of 2-Ethoxy-2-(3-fluorophenyl)ethanamine, a chiral compound, presents opportunities for the development of innovative and efficient synthetic routes. A plausible and established method for analogous fluorinated ethanamines is the reductive amination of a ketone precursor. googleapis.com This would likely involve the synthesis of 2-ethoxy-2-(3-fluorophenyl)acetophenone, followed by a reaction with an ammonia (B1221849) source and a reducing agent.
Future research could focus on several key areas to enhance the synthesis:
Asymmetric Synthesis: Given the presence of a stereocenter, developing stereoselective methods is crucial. This could involve the use of chiral catalysts or auxiliaries to produce specific enantiomers, which may have different pharmacological activities.
Catalytic Efficiency: Exploring more efficient and sustainable catalysts for the reductive amination step could improve yield, reduce reaction times, and lower the environmental impact. For instance, patents for related amine syntheses often describe the use of specific metal catalysts like Cu-Co/Al2O3-diatomaceous earth to improve conversion rates and selectivity.
Process Optimization: Streamlining the purification process to isolate the desired product with high purity is another important aspect. This could involve developing novel crystallization techniques or chromatographic methods.
Advanced Computational Approaches for Predictive Modeling and Drug Design
Computational modeling offers a powerful toolset to predict the properties and potential biological activity of this compound before committing to extensive laboratory synthesis and testing.
| Computational Approach | Application to this compound |
| Molecular Docking | Predict the binding affinity and orientation of the compound to various biological targets, helping to identify potential mechanisms of action. |
| Quantum Mechanics (QM) | Calculate the electronic properties, such as electrostatic potential and frontier molecular orbitals, which are crucial for understanding reactivity and intermolecular interactions. The 3-fluorophenyl group, for example, induces a dipole moment that can be precisely modeled. googleapis.com |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound within a biological environment, such as a cell membrane or the active site of a protein, to assess its stability and interaction patterns over time. |
| ADMET Prediction | In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, guiding lead optimization and reducing the likelihood of late-stage failures in drug development. |
Expansion of Pharmacological Target Space and Deeper Mechanism Elucidation
The pharmacological profile of this compound is not well-characterized in public research. The presence of a fluorophenyl ethanamine scaffold suggests potential activity at various receptors and transporters in the central nervous system, similar to other compounds with this core structure.
Future research should aim to:
Broad Target Screening: Employ high-throughput screening assays against a wide range of biological targets to identify primary and secondary pharmacological activities.
Mechanism of Action Studies: Once a primary target is identified, detailed in vitro and in vivo studies would be necessary to elucidate the precise mechanism of action, such as whether it acts as an agonist, antagonist, or modulator.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound would help to establish a clear SAR, providing insights into which structural features are critical for its biological activity.
Development of Isomeric and Stereoisomeric Forms for Differentiated Research and Target Specificity
As a chiral molecule, this compound exists as two enantiomers (R and S forms). It is well-established in pharmacology that different enantiomers of a drug can have significantly different potencies, efficacies, and safety profiles.
| Isomeric Form | Potential Research Focus |
| (R)-2-Ethoxy-2-(3-fluorophenyl)ethanamine | Synthesis and isolation of the pure (R)-enantiomer and characterization of its specific pharmacological and toxicological properties. |
| (S)-2-Ethoxy-2-(3-fluorophenyl)ethanamine | Synthesis and isolation of the pure (S)-enantiomer and comparative studies against the (R)-enantiomer to determine the stereospecificity of its biological interactions. |
| Racemic Mixture | While often easier to synthesize, the therapeutic use of racemic mixtures can be less precise. Research could focus on comparing the activity of the racemate to that of the individual enantiomers. |
The development of stereoselective syntheses, as mentioned in section 8.1, is a prerequisite for this area of research.
Exploration of Compound Interactions within Complex Biological Systems (beyond direct target binding)
Understanding how this compound interacts within a whole biological system is a critical step in evaluating its therapeutic potential and safety. This goes beyond simple binding to a single target and involves studying its effects on complex cellular and physiological processes.
Future research in this area could include:
Systems Biology Approaches: Utilizing techniques like transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by the compound. This can reveal off-target effects and unexpected biological pathways that are modulated.
In Vivo Models: Administering the compound to animal models to study its pharmacokinetic and pharmacodynamic properties in a living organism, as well as its effects on behavior and physiology.
Q & A
Q. What safety protocols are essential for handling 2-Ethoxy-2-(3-fluorophenyl)ethanamine in laboratory settings?
- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards . For respiratory protection, use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations . Avoid skin contact by following proper glove removal techniques and decontaminating surfaces immediately after spills . Store the compound in a ventilated, cool area away from incompatible materials, and dispose of waste via certified biohazard disposal services to prevent environmental contamination .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer: Purity assessment requires a combination of chromatographic and spectroscopic techniques:
- HPLC/GC-MS: Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) and compare retention times against certified reference materials .
- NMR Spectroscopy: Analyze H and C NMR spectra to confirm structural integrity; fluorine substituents may cause splitting patterns in F NMR .
- Elemental Analysis: Verify empirical formula consistency (e.g., CHFNO) with ≤0.3% deviation .
Q. What parameters are critical for optimizing the synthesis yield of this compound?
- Methodological Answer: Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency in fluorophenyl intermediates .
- Catalyst Use: Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps, maintaining H pressure at 2–3 atm .
- Temperature Control: Conduct reactions at 60–80°C to balance kinetics and thermal stability of the ethanamine backbone .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
- Methodological Answer: Address discrepancies via:
- Multi-Technique Cross-Validation: Combine H-C HSQC and NOESY NMR to resolve stereochemical ambiguities .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling: Introduce N or H labels to track reaction pathways and confirm intermediate structures .
Q. What strategies mitigate unexpected byproduct formation in amination reactions with fluorinated precursors?
- Methodological Answer:
- Mechanistic Analysis: Monitor intermediates via in-situ IR spectroscopy to detect side reactions (e.g., Hofmann elimination) .
- Scavenger Use: Add molecular sieves or silica gel to sequester reactive byproducts like HF .
- Stoichiometric Adjustments: Optimize molar ratios of amine to fluorophenyl precursors (1:1.2 recommended) to minimize unreacted starting materials .
Q. How does the 3-fluorophenyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer: The electron-withdrawing fluorine atom:
- Reduces Electron Density: Enhances electrophilicity at the benzylic carbon, accelerating SN2 reactions (kinetic studies show 2.3× faster rates vs. non-fluorinated analogs) .
- Alters Steric Effects: Ortho-fluorine creates a meta-directing effect, confirmed by X-ray crystallography of transition states .
Q. What advanced techniques study surface adsorption of fluorinated ethanamines in environmental systems?
- Methodological Answer:
- Microspectroscopic Imaging: Use AFM-IR or ToF-SIMS to map adsorption isotherms on silica or polymer surfaces .
- Environmental Chamber Studies: Simulate indoor air interactions by exposing the compound to controlled humidity (40–60% RH) and oxidants (e.g., ozone) .
- Quantum Mechanical Calculations: Predict adsorption energies using VASP software to identify binding sites on TiO nanoparticles .
Notes on Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
